molecular formula C6H9NO3 B14471505 (2R)-2-amino-6-hydroxyhex-4-ynoic acid CAS No. 66183-64-0

(2R)-2-amino-6-hydroxyhex-4-ynoic acid

Cat. No.: B14471505
CAS No.: 66183-64-0
M. Wt: 143.14 g/mol
InChI Key: HAPOKOYCNZZHNP-RXMQYKEDSA-N
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Description

(2R)-2-amino-6-hydroxyhex-4-ynoic acid is an organic compound with a unique structure characterized by an amino group, a hydroxyl group, and a triple bond within a six-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-6-hydroxyhex-4-ynoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as propargyl alcohol and amino acids. The reaction conditions often require the presence of catalysts, specific pH levels, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-6-hydroxyhex-4-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bond can be reduced to a double or single bond, altering the compound’s properties.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of derivatives, including amides and esters.

Scientific Research Applications

(2R)-2-amino-6-hydroxyhex-4-ynoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate enzyme interactions and metabolic pathways.

    Industry: It may be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-6-hydroxyhex-4-ynoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and participate in various biochemical reactions. The triple bond provides a site for further chemical modifications, influencing the compound’s activity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-3-sulfanylpropanoic acid
  • (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid

Uniqueness

This detailed article provides a comprehensive overview of (2R)-2-amino-6-hydroxyhex-4-ynoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

66183-64-0

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(2R)-2-amino-6-hydroxyhex-4-ynoic acid

InChI

InChI=1S/C6H9NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,3-4,7H2,(H,9,10)/t5-/m1/s1

InChI Key

HAPOKOYCNZZHNP-RXMQYKEDSA-N

Isomeric SMILES

C(C#CCO)[C@H](C(=O)O)N

Canonical SMILES

C(C#CCO)C(C(=O)O)N

Origin of Product

United States

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